4-Methyl-7-nitroindoline chemical properties and structure
4-Methyl-7-nitroindoline chemical properties and structure
An In-depth Technical Guide to 4-Methyl-7-nitroindoline: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, structure, synthesis, and applications of 4-Methyl-7-nitroindoline. As a specialized chemical intermediate, direct experimental data for this compound is not extensively published. Therefore, this document synthesizes information from established chemical principles and data from structurally analogous compounds to provide a robust and predictive overview.
Core Chemical Identity: Structure and Properties
4-Methyl-7-nitroindoline is a heterocyclic aromatic compound. Its structure consists of a bicyclic indoline core, which is a dihydroindole, substituted with a methyl group at position 4 and a nitro group at position 7. The presence of the electron-donating methyl group and the electron-withdrawing nitro group on the benzene ring, combined with the reactive secondary amine in the five-membered ring, makes it a versatile intermediate in organic synthesis.
Caption: Chemical structure of 4-Methyl-7-nitroindoline.
Physicochemical Data
The following table summarizes the key computed and estimated properties of 4-Methyl-7-nitroindoline. Experimental values for close analogs like 7-nitroindole and 4-methyl-3-nitroaniline are provided for context.
| Property | Value (4-Methyl-7-nitroindoline) | Reference/Analog Data |
| CAS Number | 179176-31-9[1] | N/A |
| Molecular Formula | C₉H₁₀N₂O₂ | N/A |
| Molecular Weight | 178.19 g/mol | N/A |
| Appearance | Yellow to orange crystalline solid (Predicted) | 4-Methyl-3-nitroaniline is an orange crystalline solid.[2][3] |
| Melting Point | Estimated: 80-100 °C | 7-Nitroindole: 94-98 °C[4][5]; 4-Methyl-3-nitroaniline: 74-77 °C.[3] |
| Boiling Point | > 300 °C (Predicted) | N-Methyl-4-nitro-o-toluidine: 310.3 °C (Predicted).[6] |
| Solubility | Predicted to be soluble in DMSO, DMF, and hot alcohols; low water solubility. | 7-Nitroindoline derivatives are soluble in acetonitrile/water mixtures.[7][8] Nitroanilines are generally insoluble in water.[2] |
| pKa | Estimated: ~17-18 for N-H proton | Indoline pKa is ~18. The nitro group will slightly decrease this. |
Synthesis and Reactivity
Proposed Synthetic Pathway
The most direct route to 4-Methyl-7-nitroindoline is the regioselective nitration of 4-methylindoline. The synthesis begins with a commercially available precursor, which is then subjected to nitration. The directing effects of the alkyl group and the secondary amine are crucial for achieving the desired regioselectivity.
Protocol: Synthesis of 4-Methyl-7-nitroindoline
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Protection of Indoline Nitrogen (Optional but Recommended): To a solution of 4-methylindoline in dichloromethane (DCM), add one equivalent of acetic anhydride and a catalytic amount of a non-nucleophilic base like triethylamine. Stir at room temperature for 1-2 hours until TLC analysis indicates complete formation of the N-acetyl-4-methylindoline. This step prevents N-nitration and moderates the activating effect of the amine.
-
Nitration: Cool the solution of N-acetyl-4-methylindoline to 0°C in an ice bath. Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitronium tetrafluoroborate (NO₂BF₄) for milder conditions, while maintaining the temperature below 5°C. The acetyl group directs nitration to the para position (C7), and the methyl group reinforces this preference.
-
Work-up and Deprotection: After the reaction is complete, quench the mixture by pouring it over ice water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Hydrolysis: The resulting N-acetyl-4-methyl-7-nitroindoline is then deprotected by heating in an acidic or basic aqueous solution (e.g., HCl in methanol or aqueous NaOH) to yield the final product, 4-Methyl-7-nitroindoline.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.
Caption: Proposed synthetic workflow for 4-Methyl-7-nitroindoline.
Reactivity Profile
The reactivity of 4-Methyl-7-nitroindoline is dictated by three main features:
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Indoline Nitrogen: The secondary amine is nucleophilic and can be readily acylated, alkylated, or used in coupling reactions. This site is crucial for attaching the molecule to other scaffolds or for introducing photolabile protecting groups.[7]
-
Nitro Group: The nitro group is a powerful electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution. Its most significant utility lies in its ability to be reduced to an amino group (–NH₂). This transformation provides a key vector for further functionalization, such as diazotization or amide bond formation, opening pathways to a wide array of derivatives.
-
Photoreactivity: N-acyl-7-nitroindoline derivatives are well-known for their photolytic properties, acting as "caged" compounds.[7] Upon irradiation with UV light (typically around 350 nm), the N-acyl bond can be cleaved, releasing a carboxylic acid or another leaving group under neutral conditions. This makes the 7-nitroindoline core an attractive component for developing photolabile linkers and protecting groups in organic synthesis and chemical biology.[7][8]
Spectroscopic Characterization (Predicted)
A full spectroscopic analysis is essential for structure confirmation. The following data are predicted based on the chemical structure and analysis of similar compounds.[9][10][11]
| Spectroscopy | Predicted Data for 4-Methyl-7-nitroindoline |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.5-7.7 (d, 1H, Ar-H ortho to NO₂), δ 6.7-6.9 (d, 1H, Ar-H meta to NO₂), δ 3.8-4.0 (br s, 1H, N-H), δ 3.5-3.7 (t, 2H, -CH₂-N), δ 2.9-3.1 (t, 2H, Ar-CH₂-), δ 2.3-2.5 (s, 3H, Ar-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 150-155 (C-NO₂), δ 145-150 (C-N), δ 130-135 (C-CH₃), δ 125-130 (Ar-CH), δ 115-120 (Ar-CH), δ 110-115 (C-quat), δ 45-50 (-CH₂-N), δ 28-32 (Ar-CH₂-), δ 18-22 (Ar-CH₃). |
| IR (KBr) | ν (cm⁻¹): 3350-3450 (N-H stretch), 3000-3100 (Aromatic C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1580-1610 (Aromatic C=C stretch), 1500-1540 (Asymmetric NO₂ stretch), 1330-1370 (Symmetric NO₂ stretch). |
| Mass Spec (EI) | m/z (%): 178 (M⁺, 100), 161 (M-OH), 148 (M-NO), 132 (M-NO₂), 117 (M-NO₂ - CH₃). |
Applications in Research and Drug Development
4-Methyl-7-nitroindoline is not an end-product but a strategic building block. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled chemical modifications.
Caption: Synthetic utility of 4-Methyl-7-nitroindoline.
-
Photolabile Linkers: The 7-nitroindoline core is a well-established photolabile group.[7] By acylating the indoline nitrogen with a molecule of interest (e.g., a drug, a peptide), one can create a "caged" conjugate. The active molecule is released upon exposure to UV light, allowing for precise spatial and temporal control over its activity. This is highly valuable in pharmacology and cell biology research.
-
Medicinal Chemistry Scaffolds: The reduction of the nitro group to an amine yields 7-amino-4-methylindoline. This diamine is a precursor for constructing complex heterocyclic systems. For example, condensation reactions can lead to the formation of fused polycyclic structures like those found in certain alkaloids or synthetic compounds with DNA-intercalating properties.[12] Quinolines and indoles are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[12]
-
Intermediate for Dyes and Materials: Nitroaromatic compounds are often precursors to dyes and pigments. The amino derivative can be diazotized and coupled to form azo dyes, while the overall structure could be incorporated into polymers or materials where its electronic properties are of interest.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Methyl-7-nitroindoline is not widely available, the handling precautions can be inferred from data on structurally similar nitroaromatic compounds like 7-nitroindole and various nitroanilines.[13][14][15]
| Hazard Category | Precautionary Measures and Information |
| GHS Hazard Statements | Warning. (Predicted) H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H341: Suspected of causing genetic defects. H335: May cause respiratory irritation.[13][15][16] |
| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile rubber), protective clothing, and chemical safety goggles or a face shield.[13][16] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][14] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up and refrigerated for long-term stability.[13][16] Protect from light. Incompatible with strong oxidizing agents, strong acids, and strong bases.[15][16] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13][16] |
Conclusion
4-Methyl-7-nitroindoline emerges as a chemical intermediate of significant potential, particularly in the fields of medicinal chemistry and photochemistry. While not a common off-the-shelf reagent, its logical synthesis and the versatile, orthogonal reactivity of its functional groups—the nucleophilic indoline nitrogen and the reducible, photo-sensitizing nitro group—make it a valuable target for synthetic chemists. Its utility in creating photolabile systems and as a precursor to complex, biologically relevant heterocyclic scaffolds underscores its importance as a strategic building block for advanced scientific research.
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